molecular formula C20H19N3O4 B12607043 1H-Pyrrole, 2,5-bis(2-nitro-1-phenylethyl)- CAS No. 914390-61-7

1H-Pyrrole, 2,5-bis(2-nitro-1-phenylethyl)-

Cat. No.: B12607043
CAS No.: 914390-61-7
M. Wt: 365.4 g/mol
InChI Key: UAAMXLGCLSLQAW-UHFFFAOYSA-N
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Description

1H-Pyrrole, 2,5-bis(2-nitro-1-phenylethyl)- is a chemical compound characterized by its unique structure, which includes a pyrrole ring substituted with two nitro-1-phenylethyl groups at the 2 and 5 positions.

Preparation Methods

The synthesis of 1H-Pyrrole, 2,5-bis(2-nitro-1-phenylethyl)- typically involves the condensation of pyrrole with nitro-1-phenylethyl derivatives under specific reaction conditions. One common method includes the use of catalytic amounts of iron (III) chloride in water, which facilitates the condensation reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1H-Pyrrole, 2,5-bis(2-nitro-1-phenylethyl)- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrrole oxides, while reduction produces amine derivatives.

Scientific Research Applications

1H-Pyrrole, 2,5-bis(2-nitro-1-phenylethyl)- has several scientific research applications:

Mechanism of Action

The mechanism by which 1H-Pyrrole, 2,5-bis(2-nitro-1-phenylethyl)- exerts its effects involves interactions with molecular targets and pathways. For instance, its nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrole ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

1H-Pyrrole, 2,5-bis(2-nitro-1-phenylethyl)- can be compared with other pyrrole derivatives, such as:

The uniqueness of 1H-Pyrrole, 2,5-bis(2-nitro-1-phenylethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

914390-61-7

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

2,5-bis(2-nitro-1-phenylethyl)-1H-pyrrole

InChI

InChI=1S/C20H19N3O4/c24-22(25)13-17(15-7-3-1-4-8-15)19-11-12-20(21-19)18(14-23(26)27)16-9-5-2-6-10-16/h1-12,17-18,21H,13-14H2

InChI Key

UAAMXLGCLSLQAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CC=C(N2)C(C[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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